6-Bromo-2-chloro-8-methylquinazoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

6-Bromo-2-chloro-8-methylquinazoline is a privileged, tri-functionalized quinazoline building block for medicinal chemistry. Its orthogonal C2-Cl (SNAr), C6-Br (cross-coupling), and C8-Me (lipophilicity-tuning) handles enable chemoselective, sequential diversification—essential for constructing focused EGFR inhibitor libraries, bivalent PROTAC degraders, and fluorescent probes. The C8-methyl group enhances LogP and metabolic stability versus des-methyl analogs, making this scaffold ideal for lead optimization campaigns targeting oral bioavailability. Choose this specific substitution pattern to avoid the synthetic dead-ends and ADME liabilities of simpler, generic quinazoline analogs.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Cat. No. B13925911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-8-methylquinazoline
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=CN=C(N=C12)Cl)Br
InChIInChI=1S/C9H6BrClN2/c1-5-2-7(10)3-6-4-12-9(11)13-8(5)6/h2-4H,1H3
InChIKeyGLDNAPXUYKZGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-8-methylquinazoline: A Multifunctional Quinazoline Scaffold for Targeted Kinase Inhibitor Synthesis


6-Bromo-2-chloro-8-methylquinazoline (CAS 1388046-71-6) is a privileged, halogenated heterocyclic building block central to the synthesis of kinase inhibitors and other bioactive molecules. Its structure features a quinazoline core functionalized with a chloro leaving group at the C2 position, a bromo group at the C6 position for cross-coupling, and a methyl group at the C8 position that influences both reactivity and physicochemical properties . This specific substitution pattern is crucial for developing targeted covalent inhibitors, particularly those aimed at the EGFR tyrosine kinase family, and enables divergent synthetic strategies not possible with simpler analogs [1].

Why Substituting 6-Bromo-2-chloro-8-methylquinazoline with Simpler Analogs Can Compromise Synthetic Efficiency and Molecular Properties


In medicinal chemistry, substituting a complex building block like 6-Bromo-2-chloro-8-methylquinazoline with a simpler, more generic analog such as 2-chloro-8-methylquinazoline or 6-bromo-2-chloroquinazoline can derail a project. The unique combination of three distinct functional handles (C2-Cl, C6-Br, C8-Me) enables orthogonal, chemoselective transformations in a specific sequence, which is essential for constructing complex, polysubstituted drug candidates . Removing the C6-bromo handle eliminates a key site for diversification via cross-coupling, while omitting the C8-methyl group alters the molecule's lipophilicity and may negatively impact its pharmacokinetic profile and target binding affinity in downstream analogs [1].

Quantitative Evidence for the Differentiation of 6-Bromo-2-chloro-8-methylquinazoline from Key Analogs


Evidence Item 1: Orthogonal Reactivity via Differential Halogen Electrophilicity

The presence of both a chloro (C2) and a bromo (C6) substituent on the quinazoline ring provides orthogonal reactivity. The C2-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) by amines, while the C6-bromo group is ideally suited for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura [1]. This contrasts with analogs lacking one of these halogens; for example, 2-chloro-8-methylquinazoline (CAS 1169786-94-0) cannot undergo subsequent C-C bond formation at the 6-position without additional, often inefficient, C-H functionalization steps [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Evidence Item 2: Direct Physicochemical Comparison with the Des-Methyl Analog

The C8-methyl group in 6-Bromo-2-chloro-8-methylquinazoline directly impacts its molecular properties compared to the des-methyl analog, 6-bromo-2-chloroquinazoline. This substitution increases both molecular weight and lipophilicity, which are critical parameters in medicinal chemistry optimization.

Drug Design ADME Physicochemical Properties

Evidence Item 3: Class-Level Evidence of Potent Anticancer Activity for 6-Bromoquinazoline Derivatives

While specific data for 6-Bromo-2-chloro-8-methylquinazoline is not published, its close structural class—6-bromoquinazoline derivatives—demonstrates potent, sub-micromolar anticancer activity against key cell lines. A series of these derivatives showed cytotoxic IC50 values ranging from 0.53 to 46.6 μM against MCF-7 (breast) and SW480 (colon) cancer cells, with lead compound 5b exhibiting IC50 values of 0.53-1.95 μM, surpassing the standard-of-care cisplatin [1].

Oncology EGFR Cytotoxicity

Optimal Use Cases for 6-Bromo-2-chloro-8-methylquinazoline in Drug Discovery and Chemical Biology


Divergent Synthesis of Targeted EGFR Kinase Inhibitor Libraries

This compound is ideal for synthesizing focused libraries of EGFR inhibitors. The C2-chloro group can be used to install a 4-anilino moiety (a key pharmacophore for EGFR inhibitors like Gefitinib) via SNAr . Subsequently, the C6-bromo handle can be diversified via Suzuki coupling to explore the solvent-exposed region of the kinase's active site, enabling rapid structure-activity relationship (SAR) exploration.

Lead Optimization to Improve Metabolic Stability and Bioavailability

The presence of the C8-methyl group makes this scaffold particularly valuable for lead optimization campaigns focused on improving ADME properties. As shown in Evidence Item 2, this methyl group significantly increases lipophilicity (LogP) compared to the des-methyl analog . This modification is a common and effective strategy for enhancing cell permeability and reducing metabolic clearance, which are critical for achieving oral bioavailability in drug candidates.

Construction of Polycyclic Chemical Probes and PROTACs

The orthogonal reactivity of the C2 and C6 halogens enables the sequential attachment of complex moieties. This is highly advantageous for synthesizing advanced chemical biology tools such as bivalent protein degraders (PROTACs) or fluorescent probes. One reactive handle can be used to install the target-binding warhead, while the other can be used to attach a linker for an E3 ligase ligand or a fluorophore [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-chloro-8-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.